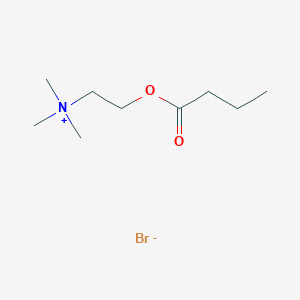

Butyrylcholine bromide

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

18956-84-8 |

|---|---|

Molecular Formula |

C9H20BrNO2 |

Molecular Weight |

254.16 g/mol |

IUPAC Name |

2-butanoyloxyethyl(trimethyl)azanium;bromide |

InChI |

InChI=1S/C9H20NO2.BrH/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

RPYPSMVHOUZJIP-UHFFFAOYSA-M |

SMILES |

CCCC(=O)OCC[N+](C)(C)C.[Br-] |

Canonical SMILES |

CCCC(=O)OCC[N+](C)(C)C.[Br-] |

Other CAS No. |

18956-84-8 |

Related CAS |

3922-86-9 (Parent) |

Synonyms |

utyrylcholine butyrylcholine bromide butyrylcholine chloride butyrylcholine iodide butyrylcholine perchlorate |

Origin of Product |

United States |

Enzymatic Interactions and Catalytic Mechanisms of Butyrylcholinesterase with Butyrylcholine Bromide

Substrate Specificity and Hydrolysis Kinetics

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that exhibits broad substrate specificity, enabling it to hydrolyze a variety of choline (B1196258) esters. researchgate.netcitius.technology

Butyrylcholine (B1668140) Bromide as a Choline Ester Substrate

Butyrylcholine is considered the optimal substrate for human butyrylcholinesterase. nih.gov The enzyme is named for its preference for this particular substrate. amazonaws.com BChE hydrolyzes butyrylcholine at a significantly faster rate than other choline esters, such as acetylcholine (B1216132). citius.technologycuni.cz This substrate preference is a key feature that distinguishes BChE from acetylcholinesterase (AChE). citius.technology

Comparative Hydrolysis Rates with Other Choline Esters

The catalytic efficiency of BChE varies with different choline esters. While it readily hydrolyzes butyrylcholine, its activity towards acetylcholine is comparatively lower. cuni.cz For instance, one study noted that BChE hydrolyzes butyrylcholine four times more rapidly than acetylcholine. cuni.cz In contrast, acetylcholinesterase (AChE) shows a much higher preference for acetylcholine, with the relative hydrolysis rate for butyrylcholine being negligible. cuni.cz The substrate specificity of BChE is a defining characteristic, with a clear preference for longer-chain choline esters.

Interactive Data Table: Relative Hydrolysis Rates of Choline Esters by Cholinesterases

| Enzyme | Substrate | Relative Rate of Hydrolysis |

| Butyrylcholinesterase (BChE) | Butyrylcholine | High |

| Butyrylcholinesterase (BChE) | Acetylcholine | Moderate |

| Acetylcholinesterase (AChE) | Acetylcholine | 100 |

| Acetylcholinesterase (AChE) | Propionylcholine | 96 |

| Acetylcholinesterase (AChE) | Butyrylcholine | Negligible |

Michaelis-Menten Kinetics and Deviations (e.g., Substrate Activation)

The hydrolysis of butyrylcholine by BChE does not always follow simple Michaelis-Menten kinetics. nih.gov Deviations, most notably substrate activation, are observed at high substrate concentrations. citius.technologyresearchgate.net This phenomenon means that at higher concentrations of butyrylcholine, the rate of hydrolysis increases more than would be predicted by the standard Michaelis-Menten model. This activation is thought to be mediated by the binding of a second substrate molecule to a peripheral anionic site (PAS) on the enzyme, which in turn accelerates catalysis. researchgate.netmsu.rumdpi.com

For butyrylthiocholine (B1199683), a substrate analog, the kinetics show a non-linear response. At lower concentrations (0.01 to 0.1 mM), the catalytic rate constant (kcat) is approximately 24,000 min⁻¹. However, in the substrate activation phase (0.4 to 40 mM), the kcat value increases by a factor of 3.2 to 76,800 min⁻¹. nih.gov

Time-Dependent Kinetic Behaviors (e.g., Hysteresis)

BChE exhibits complex time-dependent kinetic behaviors, including hysteresis, with certain substrates. nih.govmsu.runih.gov Hysteresis is characterized by a lag or burst phase in the approach to the steady state of the reaction. msu.rumsu.ru This behavior is interpreted as a slow transition between two different conformational states of the enzyme, E and E', which possess different catalytic activities. nih.govmsu.runih.gov The specific pathway and whether hysteresis is observed can depend on the nature of the substrate. nih.gov For example, wild-type human BChE does not show hysteresis with butyrylthiocholine, but certain mutants do. msu.ru The hysteretic behavior of cholinesterases is independent of the catalytic mechanism of substrate hydrolysis itself. msu.ru

Rate-Determining Steps in Hydrolysis

The hydrolysis of choline esters by BChE involves two main chemical steps: acylation and deacylation. The rate-determining step can vary depending on the specific substrate. For the hydrolysis of the positively charged oxoester benzoylcholine (B1199707) by human BChE, the rate-limiting step is deacylation. nih.gov In contrast, for the hydrolysis of its thioester analog, benzoylthiocholine, acylation is the rate-limiting step. nih.gov Computational studies on the hydrolysis of acetylthiocholine (B1193921) by BChE also indicate that acylation is the rate-determining step. nih.gov The binding of an additional substrate molecule at the peripheral anionic site during substrate activation has been shown to decrease the free energy barrier for the acylation stage. nih.gov

Active Site Topography and Molecular Interactions

The active site of BChE is located at the bottom of a deep and narrow gorge, approximately 20 Šdeep. researchgate.net It contains a catalytic triad (B1167595) of amino acids: Serine-198, Histidine-438, and Glutamic acid-325. researchgate.netresearchgate.net The active site gorge of BChE is larger than that of AChE (approximately 500 ų versus 300 ų). researchgate.net

The binding of butyrylcholine involves several key interactions within the active site gorge. The quaternary ammonium (B1175870) group of the choline moiety interacts with the anionic site, which is primarily formed by the amino acid Tryptophan-82, through cation-π interactions. researchgate.netcitius.technology The acyl portion of the substrate fits into the acyl-binding pocket. researchgate.net This pocket in BChE is larger than in AChE due to the substitution of several aromatic residues with smaller aliphatic ones, which accounts for BChE's preference for bulkier substrates like butyrylcholine. researchgate.net

Substrates are guided down the active site gorge through interactions with residues at the peripheral anionic site (PAS), located near the rim of the gorge. researchgate.netmdpi.com Key residues in the PAS of BChE include Aspartate-70 and Tyrosine-332. citius.technology The binding of a substrate molecule to the PAS is believed to be responsible for the phenomenon of substrate activation. mdpi.com

Catalytic Triad Involvement (Ser-His-Glu)

The hydrolysis of butyrylcholine bromide by butyrylcholinesterase (BChE) is a highly efficient enzymatic process fundamentally reliant on a catalytic triad of amino acid residues: Serine-198 (Ser198), Histidine-438 (His438), and Glutamate-325 (Glu325). nih.govacs.orgrsc.org This triad is a hallmark of serine hydrolases and is located at the bottom of a deep and narrow gorge within the enzyme's structure. nih.govacs.orgnih.gov The catalytic mechanism follows a classic Ser-His-Glu triad action. ebi.ac.uk

The process begins with the deprotonation and subsequent activation of Ser198 by His438. ebi.ac.uk The now nucleophilic Ser198 launches an attack on the acyl carbon of the butyrylcholine substrate, leading to the formation of a tetrahedral intermediate. This unstable intermediate is stabilized by an "oxyanion hole," which in BChE is composed of the main chain amide groups of Glycine-116, Glycine-117, and Alanine-199. citius.technology His438, having accepted a proton from serine, then acts as a general acid, donating the proton to the choline portion of the substrate, which facilitates its departure from the active site. ebi.ac.uk The butyryl group remains covalently attached to Ser198, forming an acyl-enzyme intermediate.

In the final step of catalysis, a water molecule enters the active site and is activated by His438, which now acts as a general base. The activated water molecule then hydrolyzes the acyl-enzyme intermediate, releasing the butyrate (B1204436) molecule and regenerating the free enzyme, ready for another catalytic cycle. The role of Glu325 is crucial in this process as it modifies the pKa of His438, enabling it to effectively function as both a general acid and a general base throughout the reaction. ebi.ac.uk

Choline Binding Pocket Dynamics

The initial interaction and proper orientation of the positively charged this compound within the BChE active site gorge are directed by the choline binding pocket. rsc.org A key residue in this pocket is Tryptophan-82 (Trp82), which engages in a cation-π interaction with the quaternary ammonium group of the choline moiety. citius.technologynih.gov This interaction is crucial for guiding the substrate down the approximately 20 Å deep gorge towards the catalytic triad. nih.govacs.org

In contrast to its counterpart in acetylcholinesterase (AChE), the choline binding pocket of BChE is less sterically hindered. For instance, Tyr337 in human AChE is replaced by the smaller Alanine-328 in human BChE. acs.org This difference contributes to the broader substrate specificity of BChE. The dynamics of the choline binding pocket involve not just a static interaction but a process of guiding and aligning the substrate for optimal positioning relative to the catalytic serine. The interaction with Trp82 is a primary determinant in the initial binding and subsequent stabilization of the substrate within the active site. nih.govuj.edu.pl

Acyl-Binding Pocket and Substrate Accommodation

A defining feature of butyrylcholinesterase that allows it to efficiently hydrolyze butyrylcholine is the structure of its acyl-binding pocket. rsc.org This pocket is responsible for accommodating the acyl portion of the substrate during catalysis. citius.technology Unlike acetylcholinesterase (AChE), which has two bulky phenylalanine residues (Phe295 and Phe297) in its acyl pocket, BChE has smaller, more flexible aliphatic residues, specifically Leucine-286 and Valine-288. citius.technologyacs.org

This substitution of aromatic residues with aliphatic ones results in a significantly larger and more accommodating acyl-binding pocket in BChE, with a volume approximately 200 ų greater than that of AChE. acs.org This structural difference is the primary reason why BChE can bind and hydrolyze bulkier substrates like butyrylcholine, while AChE's activity on such substrates is much lower. citius.technologyplos.org The larger pocket in BChE reduces steric hindrance, allowing the butyryl group of the substrate to fit comfortably, facilitating the proper orientation for hydrolysis by the catalytic triad. citius.technologynih.gov The flexibility of the acyl-binding loop, which includes residues Val280-Val288, further contributes to the enzyme's ability to accommodate a wide range of substrates. mdpi.com

Peripheral Anionic Site Interactions with Butyrylcholine Derivatives

Located at the entrance to the active site gorge, the peripheral anionic site (PAS) plays a crucial role in the initial capture and guidance of cationic substrates like butyrylcholine into the catalytic machinery. nih.govacs.orgresearchgate.net Key residues of the BChE PAS include Aspartate-70 (Asp70) and Tyrosine-332 (Tyr332). citius.technology

The positively charged quaternary ammonium group of butyrylcholine is initially attracted to the negatively charged Asp70. citius.technology Simultaneously, it can form a cation-π interaction with the aromatic ring of Tyr332. citius.technology This initial binding at the PAS is thought to trigger a conformational change that facilitates the substrate's movement down the gorge towards the choline binding pocket and the catalytic triad. citius.technology The interaction between Asp70 and Tyr332, including a hydrogen bond, is believed to be important for maintaining the functional architecture of the active site gorge. citius.technology

Studies with various ligands have shown that the PAS, particularly residues like Tyr332, can interact with different parts of butyrylcholine derivatives, influencing their binding and inhibition patterns. nih.gov The PAS is a critical determinant in the initial recognition and efficient processing of substrates by BChE. researchgate.net

Structural Determinants of Substrate Recognition and Binding Affinity

The ability of butyrylcholinesterase to recognize and bind this compound with high affinity is a result of a combination of structural features within its active site gorge. nih.govacs.orgnih.govmdpi.com These determinants work in concert to ensure efficient catalysis.

A primary factor is the difference in the amino acid composition of the active site gorge compared to acetylcholinesterase (AChE). nih.govmdpi.com BChE has significantly fewer aromatic residues lining its gorge, with many being replaced by smaller aliphatic residues. rsc.org This results in a larger, more flexible active site that can accommodate the bulkier butyryl group of the substrate. rsc.orgacs.org

The key structural determinants and their roles are summarized below:

Peripheral Anionic Site (PAS): Comprised of residues like Asp70 and Tyr332, it serves as the initial docking point for the cationic choline head of the substrate, guiding it into the gorge. nih.govacs.orgnih.gov

Choline Binding Pocket: Centered around Trp82, this pocket utilizes cation-π interactions to securely bind the quaternary ammonium group of choline, properly orienting the substrate for catalysis. citius.technologynih.gov

Acyl-Binding Pocket: The substitution of bulky aromatic residues in AChE with smaller aliphatic residues (Leu286 and Val288) in BChE creates a larger pocket that readily accommodates the butyryl group of the substrate. citius.technologyacs.orgplos.org

Catalytic Triad (Ser198, His438, Glu325): This conserved triad at the base of the gorge is the engine of hydrolysis, carrying out the chemical breakdown of the ester bond. nih.govacs.orgebi.ac.uk

The interplay between these structural regions dictates the high binding affinity and catalytic efficiency of BChE for butyrylcholine. The initial electrostatic and cation-π interactions at the PAS and choline binding pocket, followed by the snug fit of the acyl group in its dedicated pocket, position the substrate perfectly for the nucleophilic attack by the catalytic triad.

Conformational Changes Induced by this compound Binding

The binding of a substrate like this compound to butyrylcholinesterase is not a simple lock-and-key mechanism but rather an induced-fit process that involves distinct conformational changes in the enzyme. nih.gov These changes are crucial for catalysis and can be influenced by factors such as pressure and the surrounding solvent. nih.gov

Upon initial binding of the positively charged butyrylcholine to the peripheral anionic site (PAS), specifically involving interactions with Asp70 and Tyr332, a conformational change is triggered. citius.technology This initial change is thought to involve the two flexible arms of the Ω loop, which move closer to each other, facilitating the sliding of the substrate down into the active site gorge towards the choline binding site. citius.technology

Further conformational adjustments occur as the substrate settles into the active site. The binding of the substrate can lead to a more ordered, though pressure-sensitive, state of the enzyme. nih.gov Molecular dynamics simulations have indicated that ligand binding can induce minor conformational disturbances in the enzyme's structure. mdpi.com The flexibility of certain regions, such as the acyl-binding loop (residues 280-288), allows for the accommodation of the butyryl group and is a key aspect of the induced-fit mechanism. mdpi.com These substrate-induced conformational changes are essential for optimizing the alignment of the ester bond with the catalytic triad, thereby ensuring efficient hydrolysis.

Interactive Data Table: Key Amino Acid Residues in Butyrylcholinesterase and Their Roles in this compound Interaction

| Active Site Region | Key Residues | Role in Interaction with this compound | References |

| Catalytic Triad | Ser198, His438, Glu325 | Nucleophilic attack on the acyl carbon, general acid-base catalysis, and activation of histidine. | nih.gov, acs.org, rsc.org, ebi.ac.uk |

| Choline Binding Pocket | Trp82, Ala328 | Cation-π interaction with the quaternary ammonium group of choline, guiding and orienting the substrate. | citius.technology, nih.gov, uj.edu.pl, acs.org |

| Acyl-Binding Pocket | Leu286, Val288 | Accommodates the butyryl group of the substrate, contributing to substrate specificity. | citius.technology, plos.org, acs.org |

| Peripheral Anionic Site (PAS) | Asp70, Tyr332 | Initial attraction and guidance of the cationic substrate into the active site gorge. | nih.gov, citius.technology, acs.org, nih.gov |

| Oxyanion Hole | Gly116, Gly117, Ala199 | Stabilizes the tetrahedral intermediate formed during catalysis. | citius.technology |

Butyrylcholinesterase Mediated Biotransformation and Physiological Relevance Non Clinical Perspective

Role in Endogenous Compound Metabolism

Butyrylcholinesterase is integral to several metabolic processes involving endogenous molecules, most notably in the regulation of cholinergic signaling and compensating for deficiencies in its sister enzyme, acetylcholinesterase.

Butyrylcholine (B1668140) Hydrolysis Products and Pathways

The fundamental enzymatic function of butyrylcholinesterase is the hydrolysis of choline (B1196258) esters. When butyrylcholine serves as the substrate, BChE catalyzes its breakdown into butyric acid and choline. This reaction is analogous to the hydrolysis of other choline esters, such as acetylcholine (B1216132). nih.govacs.org The process occurs in two main stages: acylation and deacylation. nih.govacs.orgnih.govacs.org

In the acylation phase, the serine residue within the active site of BChE performs a nucleophilic attack on the carbonyl carbon of butyrylcholine. This leads to the formation of a transient tetrahedral intermediate, which then resolves into a butyrylated enzyme and a free choline molecule. nih.govacs.orgacs.org The deacylation stage follows, where a water molecule acts as a nucleophile, attacking the acetylated enzyme. nih.govacs.org This regenerates the active enzyme and releases butyric acid as the final product.

Table 1: Butyrylcholine Hydrolysis Pathway An interactive data table summarizing the key steps in the BChE-catalyzed hydrolysis of butyrylcholine.

| Step | Description | Reactants | Products |

| 1. Acylation | Nucleophilic attack by the active site serine on the butyrylcholine carbonyl carbon. | Butyrylcholine, Butyrylcholinesterase | Butyrylated BChE, Choline |

| 2. Deacylation | Nucleophilic attack by a water molecule on the butyrylated enzyme. | Butyrylated BChE, Water | Butyrylcholinesterase, Butyric Acid |

Co-regulatory Functions in Cholinergic Neurotransmission

While acetylcholinesterase is the principal hydrolyzer of acetylcholine at synaptic clefts, evidence strongly indicates that butyrylcholinesterase serves as a crucial co-regulator in cholinergic neurotransmission. researchgate.netnih.govnih.gov BChE is widely distributed in the nervous system and is capable of hydrolyzing acetylcholine, thereby modulating its concentration and duration of action at the synapse. researchgate.netnih.govnih.gov This co-regulatory role becomes particularly significant in specific brain regions where BChE is highly expressed, such as the hippocampus, thalamus, and amygdala. oup.com

The presence and activity of BChE in both neurons and glial cells suggest its integral role in maintaining cholinergic homeostasis. researchgate.netnih.gov By participating in the clearance of acetylcholine, BChE ensures the proper functioning of cholinergic pathways that are vital for cognitive processes, including attention and executive function. researchgate.netoup.com

Compensatory Role in Acetylcholinesterase Deficiency Models

Butyrylcholinesterase demonstrates a remarkable capacity to compensate for the functional loss of acetylcholinesterase. In pathological conditions such as Alzheimer's disease, where AChE activity progressively declines, BChE activity has been observed to increase. oup.comnih.gov This upregulation is thought to be a compensatory mechanism to maintain acetylcholine hydrolysis and sustain cholinergic function. oup.com

Studies in animal models further underscore this compensatory function. For instance, in diabetic neuropathy models where AChE levels are reduced, there is an associated increase in BChE expression, suggesting an attempt to balance cholinergic signaling at the neuromuscular junction. Similarly, research has shown that in delirious patients, higher levels of BChE activity are observed at hospital discharge, which may be a secondary response to the inflammatory processes associated with neuronal dysfunction. nih.gov

Table 2: Research Findings on BChE's Compensatory Role An interactive data table summarizing key findings from studies on BChE's role in AChE deficiency.

| Condition/Model | Observation | Implication |

| Alzheimer's Disease | Decreased AChE activity, increased BChE activity in specific brain regions. oup.comnih.gov | BChE compensates for AChE loss to maintain acetylcholine hydrolysis. oup.com |

| Diabetic Neuropathy | Reduced AChE expression at the neuromuscular junction, with a corresponding suggested increase in BChE. | BChE attempts to maintain normal neuromuscular transmission in the absence of sufficient AChE. |

| Delirium | Higher levels of BChE activity at hospital discharge in patients who experienced delirium. nih.gov | BChE activity may increase in response to inflammation-related neuronal dysfunction. nih.gov |

Involvement in Xenobiotic Metabolism and Detoxification Mechanisms

Beyond its role in endogenous metabolism, butyrylcholinesterase is a key player in the biotransformation and detoxification of a wide array of foreign compounds, or xenobiotics.

Hydrolysis of Ester-Containing Compounds

Butyrylcholinesterase exhibits broad substrate specificity, enabling it to hydrolyze a variety of ester-containing xenobiotics. nih.gov This enzymatic action is crucial for the metabolism and detoxification of numerous drugs and other chemical compounds. nih.govscribd.comresearchgate.net Notable examples include the muscle relaxant succinylcholine (B1214915) and the prodrug bambuterol (B1223079), which is converted to its active form through BChE-mediated hydrolysis. nih.govjst.go.jp

The enzyme's promiscuity extends to the hydrolysis of local anesthetics like procaine (B135) and tetracaine, as well as the illicit drug heroin, which it metabolizes to 6-monoacetylmorphine. acs.orgscribd.com Furthermore, BChE is implicated in the metabolism of cocaine. wjgnet.comuky.edu The ability of BChE to process such a diverse range of compounds highlights its significance in pharmacokinetics and toxicology. citius.technology

Table 3: Examples of Xenobiotic Esters Hydrolyzed by Butyrylcholinesterase An interactive data table providing examples of foreign ester-containing compounds metabolized by BChE.

| Compound | Class | Metabolic Outcome |

| Succinylcholine | Muscle Relaxant | Inactivation nih.govresearchgate.net |

| Bambuterol | Prodrug (Bronchodilator) | Activation to terbutaline (B1683087) nih.govjst.go.jp |

| Heroin | Opioid | Metabolism to 6-monoacetylmorphine acs.orgcitius.technology |

| Cocaine | Stimulant | Hydrolysis wjgnet.comuky.edu |

| Procaine | Local Anesthetic | Inactivation scribd.com |

| Isosorbide esters | Prodrugs | Hydrolysis nih.gov |

| Acetanilides | Organic Compounds | Hydrolysis researchgate.netnih.gov |

Bioscavenger Function against Organophosphorus Compounds and Cholinesterase Inhibitors

A critical toxicological function of butyrylcholinesterase is its role as a "bioscavenger" against highly toxic organophosphorus (OP) compounds and other cholinesterase inhibitors. nih.govnih.govacs.orgtandfonline.com These agents, found in pesticides and chemical warfare nerve agents, exert their toxic effects by irreversibly inhibiting acetylcholinesterase, leading to a cholinergic crisis.

Butyrylcholinesterase, present in significant amounts in plasma, can stoichiometrically bind to and neutralize these OP compounds before they reach their primary targets in the nervous system and neuromuscular junctions. citius.technologynih.gov This sequestration effectively reduces the toxic load and provides a line of defense against poisoning. nih.gov The development of BChE-based bioscavengers is an active area of research, with efforts focused on enhancing its catalytic efficiency and stability for prophylactic and therapeutic use against OP toxicity. nih.govtandfonline.comgenscript.com

Ancillary Enzymatic Activities

Beyond its well-documented role in hydrolyzing esters, butyrylcholinesterase (BChE) exhibits other catalytic functions, namely aryl acylamidase and peptidase activities. citius.technology These ancillary activities are intrinsic to the BChE protein, as demonstrated by studies where monoclonal antibodies against BChE precipitated all three activities (cholinesterase, aryl acylamidase, and peptidase). nih.gov This indicates that the catalytic sites for these functions reside on the same enzyme.

Butyrylcholinesterase displays a genuine aryl acylamidase (AAA) activity, capable of hydrolyzing amide bonds in certain aromatic compounds. citius.technologynih.gov The physiological purpose of this activity is not yet fully understood, but it is known to be distinct from the enzyme's primary esterase function. citius.technologynih.gov The classic substrate used to measure this activity is o-nitroacetanilide, which is hydrolyzed to o-nitroaniline and acetate (B1210297). citius.technologyscience.gov

Research has shown that the AAA activity of BChE can vary depending on the source of the enzyme and its quaternary structure. nih.gov For instance, monomeric forms (G1) of BChE found in human colon and kidney exhibit a significantly higher rate of hydrolysis for o-nitroacetanilide and its trifluoro-derivative compared to the tetrameric (G4) forms found in serum. nih.gov This suggests that the aggregation of BChE subunits into tetramers may lead to a decrease in AAA activity, possibly due to structural changes in the active site. nih.gov This finding highlights the potential for differential regulation of BChE's ancillary functions based on its molecular assembly in various tissues. nih.gov

Furthermore, studies comparing BChE from different species have revealed significant variations in the ratio of AAA to esterase activity. For example, fetal calf serum exhibits a remarkably higher ratio of AAA/BChE activity compared to horse and chick serum. nih.gov Despite these differences, the AAA activity in all these species is inhibited by anticholinesterase drugs, confirming that it is an intrinsic property of the BChE molecule. nih.gov

The substrate scope for the aryl acylamidase activity of BChE has been primarily characterized using synthetic compounds.

Table 1: Substrates for Butyrylcholinesterase Aryl Acylamidase Activity

| Substrate Name | Chemical Structure |

|---|---|

| o-nitroacetanilide | C₈H₈N₂O₃ |

In addition to its esterase and aryl acylamidase functions, butyrylcholinesterase also possesses peptidase activity, enabling it to cleave peptide bonds. citius.technologynih.gov This activity has been characterized using substrates such as Phe-Leu and the neuropeptide Leu-enkephalin. nih.gov Investigations have revealed that BChE acts as a metallopeptidase, with its activity being stimulated by divalent cations like Co²⁺, Mn²⁺, and Zn²⁺, and inhibited by metal-complexing agents such as EDTA. nih.gov

The peptidase function appears to be independent of the serine protease mechanism, as it is not inhibited by typical serine protease inhibitors like diisopropylfluorophosphate and phenylmethylsulfonyl fluoride. nih.gov However, modification of histidine residues affects the stimulatory effect of metal ions, suggesting the involvement of these residues in metal ion binding. nih.gov

Structurally, the peptidase activity has been localized to a different region of the BChE molecule than the cholinesterase and aryl acylamidase activities. Limited digestion of purified BChE with α-chymotrypsin yields distinct fragments. A ~50-kDa fragment was found to exhibit only peptidase activity, while a ~20-kDa fragment retained both cholinesterase and aryl acylamidase activities. nih.gov This physical separation of catalytic domains within the same protein underscores the multifunctional nature of BChE.

The peptidase activity of BChE may have physiological implications, particularly in the processing of bioactive peptides. For example, BChE has been shown to release the C-terminal amino acids, leucine (B10760876) and phenylalanine, from Leu-enkephalin. nih.gov

Table 2: Substrates for Butyrylcholinesterase Peptidase Activity

| Substrate Name | Amino Acid Sequence |

|---|---|

| Phe-Leu | Phe-Leu |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Butyrylcholine bromide |

| Butyrylcholinesterase |

| o-nitroacetanilide |

| o-nitroaniline |

| Acetate |

| Trifluoro-derivative of o-nitroacetanilide |

| Phe-Leu |

| Leu-enkephalin |

| Co²⁺ |

| Mn²⁺ |

| Zn²⁺ |

| EDTA |

| Diisopropylfluorophosphate |

| Phenylmethylsulfonyl fluoride |

| α-chymotrypsin |

| Leucine |

Genetic and Structural Basis of Butyrylcholinesterase Activity in Relation to Butyrylcholine Bromide

Genetic Variants and Their Impact on Butyrylcholinesterase Function

Genetic polymorphisms in the BCHE gene can lead to the production of BChE enzymes with varying levels of catalytic activity. nasetjournal.com To date, over 50 mutations in the BCHE gene have been identified in individuals with pseudocholinesterase deficiency. medlineplus.gov These mutations can involve the replacement of single amino acids, resulting in an abnormal and improperly functioning enzyme, or they can entirely prevent the production of the enzyme. medlineplus.gov

Several well-characterized genetic variants of BChE have a significant impact on its function. The "atypical" variant (A-variant), for instance, results from a point mutation changing aspartate at position 70 to glycine (B1666218) (Asp70Gly). umich.edu This qualitative variant exhibits a severe decrease in enzyme activity, around 60-70%. nih.gov Another common variant is the K-variant, which is associated with a 30% reduction in plasma BChE activity. nih.govacs.org The K-variant is considered a "quantitative" variant because it affects the amount of the enzyme in the plasma without altering its catalytic properties. nih.gov Other variants, such as the "silent" variant, are frameshift mutations that result in a complete lack of enzyme activity. nih.gov

The presence of these variants has profound implications for individuals exposed to choline (B1196258) ester drugs. For example, individuals with the atypical variant show a prolonged response to the muscle relaxant succinylcholine (B1214915) due to their inability to metabolize the drug effectively. acs.org Similarly, the hydrolysis of butyrylcholine (B1668140) bromide, a substrate for BChE, would be significantly impaired in individuals carrying these less functional genetic variants. Studies on Gulf War veterans suggested a dramatically elevated risk for Gulf War Illness in those with less common BChE genotypes who took pyridostigmine (B86062) bromide. acs.orgnih.gov

Interactive Table of BChE Genetic Variants and their Impact:

| Variant | Mutation | Effect on BChE Activity | Classification |

|---|---|---|---|

| Atypical (A) | Asp70Gly (D70G) | 60-70% decrease | Qualitative |

| K-variant | Ala539Thr (A539T) | 30% decrease | Quantitative |

| Silent (S1) | Frameshift mutation | No enzyme activity | - |

Molecular Basis of Enzyme Polymorphism and Catalytic Efficiency

The molecular underpinnings of BChE polymorphism lie in specific nucleotide changes within the BCHE gene, which is located on chromosome 3. dtic.mil These single nucleotide polymorphisms (SNPs) can alter the amino acid sequence of the enzyme, thereby affecting its structure and function. The BCHE gene spans over 70 kilobases and contains 4 exons. dtic.mil

The atypical variant, for example, is caused by a point mutation at nucleotide position 209 (GAT→GGT), leading to the Asp70Gly substitution. umich.edu This change occurs in the enzyme's active site, reducing its affinity for choline ester substrates. nasetjournal.com The K-variant arises from a mutation at nucleotide 1615 (GCA→ACA), causing an Alanine to Threonine substitution at codon 539 (Ala539Thr). umich.edu While this mutation is outside the catalytic center, it is linked to reduced plasma concentrations of the enzyme. nih.govresearchgate.net

The catalytic efficiency of BChE, defined by the kcat/Km ratio, is a measure of how efficiently the enzyme converts a substrate into a product. For the wild-type human BChE, the turnover number (kcat) for butyrylthiocholine (B1199683), a compound similar to butyrylcholine bromide, is high, indicating efficient hydrolysis. google.com However, genetic variants significantly lower this efficiency. The atypical BChE, for instance, is an inefficient bioscavenger of positively charged cholinesterase inhibitors. acs.org This reduced catalytic efficiency directly translates to a decreased ability to hydrolyze this compound. The active site gorge of BChE is larger than that of acetylcholinesterase, allowing it to accommodate bulkier substrates. nih.gov

Butyrylcholinesterase Knockout Models in Research

To better understand the in vivo functions of BChE, researchers have developed BChE knockout (BChE-/-) mouse models. tandfonline.comnih.gov These mice are generated by targeted deletion of a part of the BCHE gene and exhibit no detectable BChE activity in their plasma and tissues. tandfonline.comnih.gov Heterozygous (BChE+/-) mice have approximately 50% of the normal BChE activity. tandfonline.comtandfonline.com

These knockout models have been instrumental in demonstrating the role of BChE in drug metabolism and detoxification. nih.gov BChE-/- mice show increased sensitivity to drugs like the muscle relaxant succinylcholine, mirroring the response seen in humans with BChE deficiency. tandfonline.comnih.govnih.gov This makes them a suitable model for studying human BChE deficiency. nih.gov

Crucially, studies involving BChE-/- mice have provided direct evidence of the consequences of BChE absence on butyrylcholine metabolism. When challenged with an intraperitoneal injection of butyrylcholine, BChE-/- mice experienced tonic-clonic convulsions and death, a stark contrast to wild-type mice. acs.orgnih.gov This finding suggests that in the absence of BChE, butyrylcholine can act on muscarinic receptors, leading to severe toxicity. nih.gov Furthermore, BChE knockout mice become obese on a high-fat diet, indicating a potential role for BChE in fat metabolism. tandfonline.comtandfonline.comnih.gov BChE can also serve as a backup for acetylcholinesterase in hydrolyzing acetylcholine (B1216132) in mice lacking acetylcholinesterase. tandfonline.comtandfonline.comnih.gov

Advanced Methodologies for Studying Butyrylcholinesterase with Butyrylcholine Bromide

Biochemical and Spectrophotometric Assay Development

The development of robust and efficient assays is fundamental to understanding the function and inhibition of butyrylcholinesterase (BChE). Spectrophotometric methods, particularly those based on the Ellman method, are widely employed for their simplicity and reliability in determining enzyme activity. nih.govnih.gov These assays typically utilize butyrylthiocholine (B1199683), a sulfur-containing analog of butyrylcholine (B1668140), which upon hydrolysis by BChE, releases thiocholine (B1204863). The subsequent reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) produces a yellow-colored product that can be quantified spectrophotometrically. sigmaaldrich.comresearchgate.net

Optimized Protocols for Enzyme Activity Determination

Precise determination of BChE activity is critical for both clinical diagnostics and basic research. Optimized protocols often involve modifications to the classic Ellman method to enhance sensitivity, accuracy, and throughput. nih.govsrce.hr Key parameters that are frequently optimized include substrate concentration, buffer pH, and sample dilution.

For instance, studies have shown that a 400-fold dilution of human serum with a 5 mM concentration of S-butyrylthiocholine iodide provides accurate and reproducible measurements of BChE activity. nih.gov The development of microplate reader-based assays has further streamlined the process, allowing for high-throughput analysis of multiple samples simultaneously. nih.gov These optimized protocols are crucial for various applications, including the screening of potential BChE inhibitors and the phenotyping of patients with BChE variants that may affect their response to certain drugs. nih.gov

A comparison of different protocols for measuring human blood cholinesterase activities highlighted the importance of standardized procedures. One recommended protocol involves separating plasma from erythrocytes and measuring BChE activity in the plasma using 1.0 mM acetylthiocholine (B1193921) as the substrate. srce.hr This approach minimizes interference from acetylcholinesterase present in red blood cells.

Table 1: Key Parameters in Optimized BChE Activity Assays

| Parameter | Recommended Condition | Rationale |

| Substrate | S-butyrylthiocholine iodide or Butyrylthiocholine | Readily hydrolyzed by BChE, producing a quantifiable product. nih.govsigmaaldrich.com |

| Substrate Concentration | 5 mM | Ensures optimal enzyme kinetics for accurate activity measurement. nih.gov |

| Sample Dilution | 400-fold (for human serum) | Minimizes interference from other serum components. nih.gov |

| pH | 7.4 | Mimics physiological conditions. nih.gov |

| Detection Method | Spectrophotometry (Ellman's Reagent - DTNB) | Simple, robust, and allows for colorimetric detection of the reaction product. sigmaaldrich.com |

| Assay Format | 96-well microplate | Enables high-throughput screening and analysis. nih.gov |

Quantitative High-Throughput Screening (qHTS) for Butyrylcholinesterase Inhibition

Quantitative high-throughput screening (qHTS) has emerged as a powerful tool for identifying novel inhibitors of butyrylcholinesterase (BChE). nih.govnih.gov This methodology allows for the rapid screening of large chemical libraries against the enzyme, providing valuable information on the potency and efficacy of potential drug candidates. nih.govnih.gov The assays are typically performed in a miniaturized format, such as 1536-well plates, to conserve reagents and increase throughput.

In a typical qHTS campaign for BChE inhibitors, the enzyme is incubated with a library of compounds at various concentrations. nih.govnih.gov The remaining enzyme activity is then measured using a colorimetric or fluorescent assay, often employing butyrylthiocholine as the substrate. nih.govnih.gov This approach generates concentration-response curves for each compound, from which key parameters like the half-maximal inhibitory concentration (IC50) can be determined.

A notable qHTS study screened 8,998 compounds and identified 125 confirmed BChE inhibitors. nih.govnih.gov Among these were known inhibitors like bambuterol (B1223079) and rivastigmine, as well as novel compounds such as pancuronium (B99182) bromide. nih.govnih.gov Such screenings are instrumental in discovering structurally diverse chemotypes with the potential for development into selective BChE inhibitors for therapeutic applications, particularly in Alzheimer's disease. nih.govnih.gov

Advanced Analytical Techniques

Beyond spectrophotometric assays, a suite of advanced analytical techniques provides deeper insights into the molecular interactions between butyrylcholinesterase and its substrates, including butyrylcholine bromide. These methods offer high sensitivity and structural resolution, enabling a more detailed characterization of the enzyme's function and inhibition.

Mass Spectrometry Applications in Enzyme-Substrate Adduct Analysis

Mass spectrometry (MS) has become an indispensable tool for studying the covalent modification of butyrylcholinesterase (BChE) by inhibitors, particularly organophosphorus (OP) compounds. nih.gov This technique allows for the precise identification and quantification of adducted enzyme, providing a direct biomarker of exposure. nih.govnih.gov

In a typical workflow, BChE is isolated from a biological sample, such as plasma, often using immunomagnetic separation with anti-BChE monoclonal antibodies. nih.gov The purified enzyme is then digested with a protease, like pepsin or chymotrypsin, to generate smaller peptides. nih.govnih.gov These peptides are subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

The mass spectrometer can detect the mass shift in the active site peptide of BChE resulting from the covalent binding of an inhibitor. nih.gov This allows for the identification of the specific adduct and can even provide information about the nature of the inhibiting compound. nih.gov This approach is highly sensitive, capable of detecting very low levels of adducted BChE, making it valuable for monitoring exposure to nerve agents and pesticides. nih.gov

Table 2: Representative Mass Spectrometry-Based Studies of BChE Adducts

| Study Focus | Key Findings | Mass Spectrometry Technique |

| Biomonitoring of Organophosphorus Exposures | Development of high-throughput protocols for monitoring OP exposures using MS. nih.gov | LC-MS/MS |

| Screening for BChE Adduct Formation | A method was developed for BChE adduct formation screening without the need for standard peptides. nih.gov | LC-MS/MS |

| Identification of Aging Pathways of Tabun (B1200054) Adducts | Elucidation of the aging pathways of tabun adducts on human BChE. nih.gov | MALDI-TOF/TOF MS |

Chromatographic Methods for Substrate and Product Analysis (e.g., HPLC)

High-performance liquid chromatography (HPLC) offers a robust and sensitive method for the separation and quantification of substrates and products in butyrylcholinesterase (BChE) activity assays. This technique can be particularly useful in complex biological matrices where spectrophotometric methods may be prone to interference. nih.gov

Reversed-phase HPLC (RP-HPLC) with UV detection is a commonly used approach. nih.gov For instance, a method has been developed to measure cholinesterase activity by quantifying the conversion of 1-naphthyl acetate (B1210297) to 1-naphthol. nih.gov While not directly using butyrylcholine, this principle can be adapted for its analysis. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile. nih.gov

The advantage of HPLC-based methods is their high specificity and ability to resolve the substrate and product from other components in the sample, leading to more accurate measurements of enzyme activity. nih.gov This is particularly important when studying enzyme kinetics or analyzing samples with low enzyme activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Interactions

Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for investigating the three-dimensional structure and dynamics of proteins and their interactions with ligands at an atomic level. nuvisan.com In the context of butyrylcholinesterase (BChE), NMR can provide detailed insights into the binding of substrates like butyrylcholine and inhibitors. researchgate.net

By using isotopically labeled proteins (e.g., with ¹⁵N or ¹³C), changes in the chemical shifts of specific amino acid residues upon ligand binding can be monitored. nih.gov This allows for the mapping of the binding site on the enzyme surface. nih.gov Furthermore, NMR can be used to determine the structure of the enzyme-ligand complex, revealing the precise orientation of the ligand in the active site and the key interactions that govern binding. nuvisan.com

While obtaining high-resolution NMR data for a large protein like BChE can be challenging, advancements in NMR technology, including higher field magnets and cryoprobes, have made such studies more feasible. nuvisan.com NMR provides invaluable information for understanding the molecular basis of BChE function and for the rational design of novel inhibitors.

Isothermal Titration Calorimetry for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during biomolecular interactions. This method provides a comprehensive thermodynamic profile of the binding event in a single experiment, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these primary measurements, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, offering deep insights into the forces driving the interaction.

In the context of butyrylcholinesterase research, ITC is employed to study the binding of substrates like butyrylcholine, as well as inhibitors and other ligands, to the enzyme. For instance, ITC has been utilized to determine the association constant of the sugammadex-rocuronium complex, which was found to be 107 M−1. nih.gov The technique is particularly valuable for comparing the binding thermodynamics of different ligands to BChE, which helps in the design of specific and high-affinity inhibitors. mdpi.comresearchgate.net Although direct ITC studies with this compound are less commonly detailed in comparison to inhibitor binding, the principles of the technique are fundamental to understanding the initial substrate recognition process. The thermodynamic parameters obtained from ITC experiments reveal the nature of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the formation of the enzyme-substrate complex. nih.govutwente.nl

Table 1: Thermodynamic Parameters from ITC Studies of Ligand-Cholinesterase Interactions This table is illustrative and provides examples of the types of data obtained from ITC experiments. Specific values for this compound binding would require dedicated experimental analysis.

| Ligand | Enzyme | Binding Affinity (Ka) (M-1) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) |

|---|---|---|---|---|

| Sugammadex-Rocuronium | N/A | 107nih.gov | Data Not Available | Data Not Available |

| Choline (B1196258) | Pyrogallol nih.govarene | 3.4 x 103queensu.ca | Data Not Available | Data Not Available |

| Acetylcholine (B1216132) | Pyrogallol nih.govarene | 6.1 x 103queensu.ca | Data Not Available | Data Not Available |

In Vitro Experimental Models

Dynamic perfusion models offer a significant advantage over static (e.g., microplate) assays by allowing for the continuous, real-time monitoring of enzyme activity under conditions that more closely mimic the physiological environment. In these systems, a solution containing the substrate, such as butyrylcholine or a derivative like butyrylthiocholine, is continuously perfused over immobilized BChE. nih.gov The product of the enzymatic reaction is then measured in real-time using a flow-through detector.

This methodology has been successfully adapted from acetylcholinesterase research to study BChE activity. nih.gov For example, human plasma, a rich source of BChE, can be layered on a syringe filter to create an enzyme reactor. nih.gov This reactor is then perfused with a buffer containing butyrylthiocholine and a chromogenic reagent like Ellman's reagent. nih.gov The continuous flow system allows for the maintenance of a stable BChE activity for extended periods, enabling the detailed study of enzyme kinetics and the effects of inhibitors or reactivators in real-time. nih.gov These models are particularly useful for investigating the efficacy of potential therapeutic agents against nerve agents and other organophosphorus compounds. nih.gov

Cultured cell systems provide a biologically relevant context for studying BChE activity. Various cell lines, including Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK293) cells, have been engineered to express recombinant human BChE (rBChE). srce.hr These cellular models are invaluable for investigating the enzyme's synthesis, post-translational modifications, and cellular trafficking.

Enzymatic studies in cultured cells often involve treating the cells with specific compounds and then measuring the intracellular or secreted BChE activity using a substrate like butyrylcholine. For instance, the neuroprotective effects of certain compounds can be assessed by their ability to modulate BChE activity in neuronal cell lines like SH-SY5Y. acs.org Furthermore, these systems are crucial for evaluating the cytotoxicity of potential BChE inhibitors. mdpi.com The use of cultured cells also allows for the investigation of the regulatory pathways that control BChE expression and activity, providing insights into the enzyme's physiological roles. srce.hrnih.gov

Computational and Structural Biology Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of BChE research, docking is extensively used to predict the binding mode of substrates like butyrylcholine, as well as inhibitors and other ligands, within the enzyme's active site. nih.govresearchgate.net The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity.

Docking studies have been instrumental in elucidating the structural basis for the substrate specificity of BChE. They have revealed key interactions between butyrylcholine and the amino acid residues lining the active site gorge, including the catalytic triad (B1167595) (Ser198, His438, Glu325), the choline-binding pocket (Trp82), and the acyl-binding pocket (Trp231). mdpi.com These studies have also highlighted the differences in the active site architecture between BChE and acetylcholinesterase (AChE), which accounts for their distinct substrate preferences. mdpi.comresearchgate.net By providing a detailed, three-dimensional view of the ligand-enzyme interactions, molecular docking guides the rational design of novel and selective BChE inhibitors for therapeutic applications. nih.govacs.org

Table 2: Key Amino Acid Residues in the BChE Active Site Involved in Ligand Binding This table summarizes key residues identified through molecular docking and structural studies.

| Active Site Region | Key Residues | Primary Role in Binding |

|---|---|---|

| Catalytic Triad | Ser198, His438, Glu325 mdpi.com | Covalent catalysis and hydrolysis of the ester bond. mdpi.com |

| Choline-Binding Pocket | Trp82 mdpi.com | Cation-π interaction with the quaternary ammonium (B1175870) group of choline. frontiersin.org |

| Acyl-Binding Pocket | Trp231 mdpi.com | Accommodation of the butyryl group of the substrate. acs.org |

| Peripheral Anionic Site | Asp70, Tyr332 frontiersin.org | Initial binding of ligands and allosteric modulation. frontiersin.org |

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for the atoms in the protein-ligand complex, allowing researchers to observe the conformational changes and fluctuations that occur during the binding process.

MD simulations of BChE, both in its unbound form and in complex with ligands like butyrylcholine, have provided crucial insights into the enzyme's flexibility and the stability of ligand-enzyme interactions. frontiersin.orgresearchgate.net These simulations have shown that the entrance to the active site gorge is highly flexible, which is important for substrate access. researchgate.net They have also been used to study the release mechanism of inhibitors from the active site, identifying key residues that act as "gatekeepers". frontiersin.org Furthermore, MD simulations can be used to calculate the binding free energy of a ligand, providing a more accurate prediction of binding affinity than docking alone. frontiersin.org By revealing the dynamic nature of BChE and its interactions with substrates and inhibitors, MD simulations play a vital role in understanding the enzyme's catalytic mechanism and in the development of new therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitor Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology pivotal in the rational design of novel and potent inhibitors for butyrylcholinesterase (BChE). This approach establishes a mathematical correlation between the chemical structure of compounds and their biological activity, enabling the prediction of inhibitory potency for newly designed molecules. nih.govbohrium.com By analyzing the structural features that influence a molecule's ability to inhibit BChE, QSAR models guide the synthesis of more effective inhibitors. nih.gov

The process begins with a dataset of compounds with known BChE inhibitory activities. nih.govbohrium.com Three-dimensional (3D-QSAR) models are then constructed using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). acs.orgnih.gov These methods evaluate the steric and electrostatic fields of the molecules, mapping out regions where modifications would likely enhance or diminish activity. acs.orgnih.gov For instance, CoMFA and CoMSIA contour maps can reveal where bulky groups are favored or where hydrogen bond donors or acceptors would improve binding to the BChE active site. nih.gov

To improve the reliability of these models, molecular docking studies are often employed to determine the most probable binding conformation of the inhibitors within the BChE active site. acs.orgnih.gov The combination of receptor-based modeling with ligand-based QSAR, sometimes enhanced by genetic algorithms, has proven to be a powerful strategy for building robust and predictive models. acs.orgnih.gov These models have demonstrated high statistical significance, with notable correlation coefficients (r²) and cross-validated q² values, indicating their predictive power. acs.orgnih.gov

Modern QSAR studies increasingly incorporate machine learning algorithms, such as the modified binary particle swarm optimization (BPSO), to handle the vast number of potential molecular descriptors and select the most relevant ones for building the model. bohrium.com This integration helps to overcome challenges related to high computational complexity and improves prediction accuracy. bohrium.com The ultimate goal of these QSAR investigations is to identify the key molecular descriptors—such as Dreiding energy and Molar Refractivity—that govern the anti-cholinesterase activity, and use this knowledge to design new series of inhibitors with enhanced potency against BChE. tandfonline.com

X-ray Crystallography for Enzyme-Ligand Complex Structures

X-ray crystallography is an indispensable tool for elucidating the three-dimensional structure of butyrylcholinesterase (BChE) and its interactions with various ligands, including substrates, products, and inhibitors. This technique provides atomic-level insights into the enzyme's active site, revealing the precise binding modes of different molecules. The crystal structure of human BChE shows that its active site is situated at the bottom of a deep and narrow gorge, a feature it shares with acetylcholinesterase (AChE). researchgate.netmdpi.com However, a key difference lies in the acyl-binding pocket of BChE, which is significantly larger and more flexible due to the substitution of bulky aromatic residues found in AChE with smaller, aliphatic ones. mdpi.com

Crystallographic studies have successfully captured snapshots of BChE in complex with a variety of ligands. For example, the structure of BChE with bound butyrate (B1204436), a product of butyrylcholine hydrolysis, has been resolved, providing a clear picture of product binding within the active site. researchgate.net Similarly, structures of BChE in complex with reversible inhibitors like decamethonium (B1670452) and propidium (B1200493) have been determined, illustrating how these molecules occupy the active site gorge. mdpi.com Some larger ligands have been shown to bind two molecules within the gorge, a phenomenon facilitated by its considerable size. mdpi.com

This technique has also been crucial for understanding the mechanism of action of organophosphorus (OP) compounds, which act as irreversible inhibitors by phosphylating the catalytic serine residue (Ser198). portlandpress.com The crystal structure of a BChE mutant (G117H) in complex with the OP nerve agent VX has been solved, revealing the covalent adduct formed with Ser198. portlandpress.com Furthermore, crystallographic analysis of potent and selective BChE inhibitors provides a structural basis for their efficacy and selectivity, guiding the further development of improved therapeutic agents or research probes. nih.govtandfonline.comrcsb.org

Table 1: Selected PDB Entries for Human Butyrylcholinesterase (hBChE) Crystal Structures

| PDB ID | Description | Resolution (Å) | Ligand(s) |

|---|---|---|---|

| 7AIY | hBChE in complex with a dual AChE/BChE inhibitor. rcsb.org | 2.94 | 2-{1-[4-(12-Amino-3-chloro-6,7,10,11-tetrahydro-7,11-methanocycloocta[b]quinolin-9-yl)butyl]-1H-1,2,3-triazol-4-yl}-N-[4-hydroxy-3-methoxybenzyl]acetamide |

| 1P0I | hBChE complex with butyrate. researchgate.net | 2.00 | Butyrate |

| 6ZIC | hBChE in complex with a fluorescent probe. nih.gov | 2.20 | N-(4-((7-((4-(aminomethyl)benzyl)oxy)acridin-3-yl)oxy)butyl)dansylamide |

| 2X8B | hBChE G117H mutant in complex with echothiophate (B1218750) adduct. portlandpress.com | 2.30 | Diethoxyphosphoryl (DEP) adduct |

| 4BDS | hBChE in complex with thioflavin T. mdpi.com | 2.80 | Thioflavin T |

Development and Application of Research Probes

Fluorescent and Near-Infrared Fluorogenic Probes for Butyrylcholinesterase Activity

The detection and quantification of butyrylcholinesterase (BChE) activity are crucial for understanding its physiological roles and its implication in various diseases. frontiersin.orgnih.gov Fluorescent and near-infrared (NIR) fluorogenic probes have emerged as powerful tools for this purpose, offering high sensitivity, high spatiotemporal resolution, and non-invasive detection capabilities. nih.govrsc.org These probes are designed as "turn-on" or "turn-off" sensors that generate a fluorescent signal in response to BChE-catalyzed hydrolysis. rsc.orgnih.gov

A typical "turn-on" probe consists of a fluorophore quenched by a BChE-specific recognition moiety. frontiersin.orgacs.org Upon enzymatic cleavage of the recognition group, the fluorophore is released, resulting in a significant increase in fluorescence intensity. frontiersin.org This approach allows for the real-time monitoring of BChE activity in complex biological samples, including human serum, living cells, and even in vivo models like zebrafish and mice. nih.govnih.gov

NIR probes are particularly advantageous for in vivo imaging due to their long emission wavelengths (typically >650 nm), which minimize background autofluorescence from biological tissues and allow for deeper tissue penetration. frontiersin.orgacs.orgnih.gov Several NIR probes have been developed based on cyanine, rhodol, and dicyanoisophorone skeletons, coupled with BChE-responsive groups like cyclopropanecarboxylate. frontiersin.orgrsc.orgrsc.org These probes have been successfully used to visualize endogenous BChE activity in nerve-related cells and have shown potential for applications in high-throughput screening of BChE inhibitors. frontiersin.orgnih.gov Ratiometric fluorescent probes, which exhibit a shift in the ratio of fluorescence intensity at two different wavelengths upon reaction with BChE, offer an additional layer of accuracy by minimizing interference from environmental factors. spectroscopyonline.com

Design Principles for Activity-Based Probes

The rational design of activity-based probes for BChE relies on a modular architecture that typically includes three key components: a recognition group, a signaling unit (fluorophore), and a linker. The central principle is the specific recognition and subsequent hydrolysis of the probe by BChE, leading to a detectable change in the signaling unit. rsc.orgresearchgate.net

Recognition Moiety : This is the most critical component for ensuring selectivity. The design is based on the substrate specificity of BChE. While butyrylcholine is a natural substrate, researchers have identified other chemical groups that are selectively cleaved by BChE over AChE. The cyclopropyl (B3062369) group has proven to be a particularly effective recognition moiety for BChE. rsc.orgacs.orgmdpi.com Its bulkiness is well-accommodated by the larger acyl-binding pocket of BChE but fits poorly in the narrower gorge of AChE. rsc.org

Signaling Unit (Fluorophore) : The choice of fluorophore determines the optical properties of the probe, such as its excitation and emission wavelengths. For live-cell and in vivo imaging, fluorophores with long emission wavelengths, such as near-infrared (NIR) dyes like hemicyanine, are preferred to reduce background noise and enhance tissue penetration. rsc.orgacs.orgnih.gov The fluorophore is often linked to the recognition group via an ester or carbamate (B1207046) bond that is susceptible to enzymatic cleavage.

Linker and Modularity : The linker connects the recognition group to the fluorophore. Its structure can be optimized to fine-tune the probe's properties, including solubility, cell permeability, and reaction kinetics. Some designs incorporate additional features, such as a positively charged group (e.g., an alkylated ammonium group) to increase the probe's affinity for the anionic site of BChE, thereby improving sensitivity and response time. mdpi.com This modular design allows for systematic optimization to create probes with superior performance for specific applications. rsc.orgresearchgate.net

Selectivity Strategies for Butyrylcholinesterase over Acetylcholinesterase Probes

Achieving high selectivity for butyrylcholinesterase (BChE) over the closely related enzyme acetylcholinesterase (AChE) is a major challenge in probe design, given that both enzymes can hydrolyze acetylcholine and share significant structural homology. rsc.orgrsc.orgresearchgate.net The primary strategy to overcome this challenge is to exploit the structural differences in their active site gorges.

The active site gorge of BChE is considerably larger than that of AChE (approximately 500 ų vs. 300 ų) because several bulky aromatic amino acid residues in AChE (e.g., Phe288, Phe290) are replaced by smaller aliphatic residues (Leu286, Val288) in BChE. mdpi.com This difference in size and shape is the main lever for designing BChE-selective probes.

Key selectivity strategies include:

Steric Hindrance : Introducing bulky recognition groups that fit comfortably into the spacious active site of BChE but are sterically hindered from entering the narrower AChE active site. The cyclopropyl group is a prime example of a recognition moiety that provides excellent selectivity for BChE based on this principle. rsc.orgacs.orgmdpi.com Increasing steric hindrance further, for instance by adding chlorine atoms to the probe structure, has also been shown to enhance BChE selectivity. mdpi.com

Targeting Peripheral Sites : Designing probes that interact with the peripheral anionic site (PAS) of BChE, which also differs from that of AChE. By introducing positively charged moieties, probes can achieve enhanced affinity and specificity for BChE through interactions with residues like Asp70 at the PAS. mdpi.com

Inhibitor-Scaffold Based Probes : Developing probes based on the scaffolds of known selective BChE inhibitors. By attaching a fluorophore to a highly selective inhibitor, it is possible to create a probe that retains the parent molecule's specificity for BChE. nih.govtandfonline.com This approach has yielded probes with nanomolar inhibitory potency and high selectivity over AChE. tandfonline.com

Docking studies are frequently used to support these strategies, providing a computational prediction of how a designed probe will bind to the active sites of both BChE and AChE, and confirming that the design favors interaction with BChE. rsc.org Through these combined design and validation efforts, a range of highly selective fluorescent and NIR probes has been developed, enabling the specific study of BChE activity in complex biological systems. frontiersin.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard methods for assessing Butyrylcholine esterase (BChE) inhibition using butyrylcholine bromide as a substrate?

- Methodological Answer : The Ellman assay is widely used, involving 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to measure thiocholine production during BChE-catalyzed hydrolysis. Key steps include:

- Preparing a reaction buffer (e.g., phosphate buffer, pH 8.0) with DTNB and enzyme.

- Adding this compound as the substrate and monitoring absorbance at 412 nm.

- Validating results with positive controls (e.g., donepezil) and negative controls (enzyme-free reactions) .

- Data interpretation should account for auto-hydrolysis rates and substrate saturation effects.

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer :

- Synthesis : Follow protocols for quaternary ammonium salt preparation, ensuring stoichiometric bromination of butyrylcholine.

- Characterization : Use nuclear magnetic resonance (NMR) for structural confirmation (e.g., δ 3.2–3.5 ppm for choline protons) and high-performance liquid chromatography (HPLC) for purity (>95%).

- Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by providing detailed experimental procedures in the main text or supplementary materials .

Advanced Research Questions

Q. How should researchers address contradictory data in competitive inhibition studies between butyrylcholine and acetylcholine?

- Methodological Answer :

- Experimental Design : Use dual-substrate kinetic assays under varying concentrations (e.g., 0.1–10 mM for both substrates) to assess competitive displacement .

- Data Analysis : Apply Michaelis-Menten kinetics with Lineweaver-Burk plots to distinguish between competitive and non-competitive inhibition.

- Troubleshooting : Check enzyme purity (e.g., SDS-PAGE) and validate substrate concentrations via LC-MS/MS to rule out degradation .

Q. What advanced techniques are recommended for elucidating the molecular interactions of this compound with BChE?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding poses, focusing on the catalytic triad (Ser198, His438, Glu325) and oxyanion hole interactions.

- Simulation Validation : Perform molecular dynamics (MD) simulations (e.g., Desmond package) to assess stability over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) and binding free energies .

- Experimental Correlation : Validate computational findings with mutagenesis studies (e.g., site-directed mutagenesis of active-site residues) .

Q. How can researchers optimize BChE inhibition assays for tissue-specific or pathological conditions (e.g., Alzheimer’s disease)?

- Methodological Answer :

- Tissue Homogenate Preparation : Isolate BChE from target tissues (e.g., brain or plasma) using differential centrifugation and protease inhibitors.

- Condition-Specific Buffers : Adjust pH (7.4–8.0) and ionic strength to mimic physiological or pathological environments.

- Data Normalization : Express activity as % inhibition relative to healthy controls, using one-way ANOVA for statistical significance (p < 0.05) .

Data Analysis and Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in BChE inhibition studies?

- Methodological Answer :

- IC50 Calculation : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) with a four-parameter logistic model.

- Error Handling : Report mean ± SD from triplicate experiments and use Grubbs’ test to exclude outliers.

- Reproducibility : Include raw data tables in supplementary materials, detailing substrate/enzyme batches and instrument calibration dates .

Q. How should researchers document unexpected side reactions (e.g., bromide ion interference) in assays?

- Methodological Answer :

- Analytical Controls : Quantify bromide ions via ion chromatography or X-ray fluorescence, especially in long-term storage studies .

- Mitigation Strategies : Use fresh substrate solutions or chelating agents (e.g., EDTA) to minimize ion interference.

- Reporting : Clearly note deviations from expected results in the "Results and Discussion" section, citing methodological limitations .

Tables for Reference

| Parameter | Optimal Range | Validation Method |

|---|---|---|

| Substrate Concentration | 0.5–5 mM | LC-MS/MS |

| Enzyme Activity (BChE) | 0.1–1.0 U/mL | Ellman Assay |

| IC50 Reproducibility | CV < 10% | Triplicate Experiments |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.